3-Fluoro-2-nitrobenzotrifluoride CAS number and properties
3-Fluoro-2-nitrobenzotrifluoride CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-nitrobenzotrifluoride (CAS No. 1214335-98-4), a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential applications. Due to the limited publicly available experimental data for this specific isomer, this guide also discusses general synthetic strategies and applications relevant to closely related fluorinated nitroaromatic compounds, providing a valuable resource for researchers in the field.
Chemical Identity and Properties
3-Fluoro-2-nitrobenzotrifluoride is a substituted aromatic compound containing fluoro, nitro, and trifluoromethyl functional groups. These groups impart unique electronic properties that make it a potentially valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Fluoro-2-nitrobenzotrifluoride
| Property | Value | Source(s) |
| CAS Number | 1214335-98-4 | [1][2][3][4][5][6][7][8][9][10] |
| IUPAC Name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | [8] |
| Molecular Formula | C₇H₃F₄NO₂ | [1][2][4][5][8] |
| Molecular Weight | 209.10 g/mol | [1][2][4][5][8] |
| Physical State | Liquid | [8][10] |
| Purity | ≥95-97% (as commercially available) | [1][2][8][10] |
| SMILES | FC(F)(F)C1=CC=CC(F)=C1--INVALID-LINK--=O | [2][5] |
| InChI Key | GZNQDXJGTLXDGN-UHFFFAOYSA-N | [10] |
Safety and Handling
3-Fluoro-2-nitrobenzotrifluoride is classified as a hazardous substance.[6] Users should consult the Safety Data Sheet (SDS) from their supplier before handling.
Table 2: GHS Hazard Information for 3-Fluoro-2-nitrobenzotrifluoride
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301/H302 | Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Fluoro-2-nitrobenzotrifluoride are not extensively reported in peer-reviewed literature. However, the synthesis of structurally similar fluorinated nitroaromatic compounds typically involves electrophilic nitration of a fluorinated benzotrifluoride precursor.
General Synthetic Approach (Hypothetical)
A plausible synthetic route to 3-Fluoro-2-nitrobenzotrifluoride would involve the nitration of 3-fluorobenzotrifluoride. This approach is based on established methods for the synthesis of related nitroaromatic compounds.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 3-Fluoro-2-nitrobenzotrifluoride.
Methodology:
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Reaction Setup: In a flask equipped with a stirrer and cooling bath, 3-fluorobenzotrifluoride would be dissolved in a suitable solvent.
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Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be added dropwise to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.
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Quenching and Extraction: After the reaction is complete, the mixture would be poured into ice water to quench the reaction. The product would then be extracted using an organic solvent.
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Purification: The crude product, which may contain a mixture of isomers, would be purified using techniques such as column chromatography to isolate the desired 3-Fluoro-2-nitrobenzotrifluoride.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized to achieve the desired product with good yield and purity.
Applications in Drug Development and Research
Specific applications of 3-Fluoro-2-nitrobenzotrifluoride in drug development are not well-documented. However, compounds with similar structural motifs are valuable intermediates in medicinal chemistry.
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Building Block: The presence of multiple reactive sites allows for diverse chemical transformations. The nitro group can be reduced to an amine, which is a key functional group for forming amides, sulfonamides, and other linkages common in pharmaceutical agents.
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Fluorine Chemistry: The trifluoromethyl and fluoro substituents can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] Therefore, this compound serves as a scaffold for introducing these beneficial fluorine atoms into target molecules.
Given its structure, 3-Fluoro-2-nitrobenzotrifluoride is a promising starting material for the synthesis of novel bioactive compounds, particularly in areas where the properties of fluorinated aromatics are desirable.
Signaling Pathways and Biological Activity
There is no publicly available information on the biological activity or the effect of 3-Fluoro-2-nitrobenzotrifluoride on specific signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate rather than a biologically active agent itself.
The logical workflow for its potential use in drug discovery is outlined below.
Figure 2: Logical workflow for the use of 3-Fluoro-2-nitrobenzotrifluoride in drug discovery.
This workflow illustrates how a chemical building block like 3-Fluoro-2-nitrobenzotrifluoride is used to generate a library of diverse compounds that can then be screened for biological activity against various therapeutic targets.
Conclusion
3-Fluoro-2-nitrobenzotrifluoride is a commercially available fluorinated aromatic compound with potential applications as a synthetic intermediate in research and development, particularly in the pharmaceutical industry. While detailed experimental data for this specific isomer is limited, its structural features suggest its utility as a building block for creating complex molecules. Further research is needed to fully explore its reactivity and potential applications. This guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their work.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. chemscene.com [chemscene.com]
- 3. lookchem.com [lookchem.com]
- 4. 1214335-98-4 | 3-Fluoro-2-nitrobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]
- 5. appchemical.com [appchemical.com]
- 6. 1214335-98-4 Cas No. | 3-Fluoro-2-nitrobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 7. 1214335-98-4|1-Fluoro-2-nitro-3-(trifluoromethyl)benzene|1-Fluoro-2-nitro-3-(trifluoromethyl)benzene|-范德生物科技公司 [bio-fount.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene CAS#: 1214335-98-4 [chemicalbook.com]
- 10. 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | 1214335-98-4 [sigmaaldrich.com]

C₇H₃F₄NO₂209.102.2[
C₇H₃F₄NO₂209.10Unavailable105-110 (at 25 mmHg)3-Nitrobenzotrifluoride
C₇H₄F₃NO₂191.112.6[